Tiochromeni
Thiochromenes are a class of heterocyclic compounds characterized by the presence of a sulfur atom in the chromene ring system, which typically includes a benzene ring fused with an indane skeleton. These molecules exhibit diverse structural and chemical properties due to their unique electronic environment created by the conjugation between the benzene ring and the sulfur-containing ring. Thiochromenes find applications across various fields such as pharmaceuticals, agrochemicals, and materials science.
Structurally, thiochromenes can vary greatly depending on substituents attached at different positions around the rings. Their electronic properties make them attractive for use in photophysical studies and organic electronics due to their ability to absorb and emit light effectively. Additionally, their structural flexibility allows for tailored synthesis to achieve specific functionalities, making them valuable tools in synthetic chemistry.
In drug discovery, thiochromenes have shown potential as lead compounds due to their bioactivity and the ease of modifying functional groups to explore various pharmacological activities. The sulfur atom introduces unique steric and electronic effects that can influence binding interactions with biological targets, offering promising leads for medicinal chemists.
Overall, thiochromenes represent a rich area of study in organic chemistry, providing a platform for exploring new chemical space and developing innovative materials and pharmaceuticals.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
4H-1-Benzothiopyran-4-one,3-(chloromethyl)-2-methyl- | 93367-52-3 | C11H9ClOS |
![]() |
N,N-Dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide | 3285-53-8 | C15H13NO3S2 |
![]() |
9H-Thioxanthen-9-one, 3-(1-methylethyl)- | 138249-96-4 | C16H14OS |
![]() |
AGN 194310 | 229961-45-9 | C28H24O2S |
![]() |
3-bromo-2-phenyl-4H-thiochromen-4-one 1,1-dioxide | 77694-72-5 | C15H9BrO3S |
![]() |
1-{[2-(dimethylamino)ethyl]amino}-2-methoxy-4-methyl-9H-thioxanthen-9-one | 80568-48-5 | C19H22N2O2S |
![]() |
1-{[2-(dimethylamino)ethyl]amino}-2-hydroxy-4-methyl-9H-thioxanthen-9-one | 80568-58-7 | C18H20N2O2S |
![]() |
2,4-dichlorothioxanthen-9-one | 107690-02-8 | C13H6Cl2OS |
![]() |
2H-1-Benzothiopyran-2-one, 6-methyl- | 1199-06-0 | C10H8OS |
![]() |
9H-Thioxanthen-9-one, 1,4-dihydroxy- | 14992-80-4 | C13H8O3S |
Letteratura correlata
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Fornitori consigliati
-
Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati